Levcromakalim

Vue d'ensemble

Description

Le Cromakalim est un vasodilatateur qui ouvre les canaux potassiques. L'isomère actif du Cromakalim est le Lévcromakalim. Il agit sur les canaux potassiques sensibles à l'ATP, provoquant une hyperpolarisation de la membrane. Ce composé est utilisé pour traiter l'hypertension en relaxant les muscles lisses vasculaires afin de réduire la pression artérielle .

Méthodes De Préparation

La synthèse du Cromakalim implique plusieurs étapes. La réaction du 4-cyanophénol (4-hydroxybenzonitrile) avec le 2-hydroxy-2-méthyl-3-butyne sous catalyse de transfert de phase procède probablement par la formation d'un carbocation propargylique. Cet intermédiaire attaque le cycle aromatique, formant un cation allylique qui capte l'oxygène phénolique adjacent, ce qui donne le produit observé. Le traitement avec du N-bromosuccinimide aqueux conduit à la formation d'une bromhydrine, qui se cyclise en époxyde en présence d'hydroxyde de sodium. L'ouverture de cycle de l'oxirane avec de l'ammoniac donne un mélange d'aminoalcools trans. Ceux-ci sont résolus et l'énantiomère 3S,4R est utilisé à l'étape suivante. Cet isomère est acylé avec du chlorure de 4-chlorobutyryle pour donner le chloroamide. L'anion provenant de la réaction de l'amide avec l'hydrure de sodium déplace le chlore à l'extrémité de la chaîne pour former le cycle pyrrolidine, ce qui donne le Lévcromakalim .

Analyse Des Réactions Chimiques

Le Cromakalim subit diverses réactions chimiques, notamment :

Oxydation : Le Cromakalim peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs courants, ce qui donne des dérivés réduits.

Substitution : Le Cromakalim peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions appropriées.

Cyclisation : La formation du cycle pyrrolidine dans la synthèse du Lévcromakalim est un exemple de réaction de cyclisation.

Les réactifs courants utilisés dans ces réactions comprennent le N-bromosuccinimide, l'hydroxyde de sodium, l'ammoniac et le chlorure de 4-chlorobutyryle. Les principaux produits formés à partir de ces réactions sont la bromhydrine, l'époxyde et les dérivés de la pyrrolidine .

Applications De Recherche Scientifique

Induction of Migraine Attacks

Levcromakalim has been shown to provoke migraine attacks in both individuals with and without aura. In a double-blind, randomized, placebo-controlled study involving participants with migraine with aura, 13 out of 27 subjects developed migraine-like attacks after receiving this compound, highlighting its potent migraine-inducing properties . Another study demonstrated that 62.5% of participants with migraine aura without headache experienced attacks post-administration .

Aura Induction

The compound's ability to induce aura is particularly noteworthy. In controlled settings, this compound has been reported to cause visual aura symptoms in a significant percentage of participants, suggesting it may activate pathways involved in cortical spreading depression—a phenomenon associated with aura development in migraines .

Pharmacological Studies

Research has explored the pharmacological implications of this compound beyond simple induction of headaches. For instance, studies have investigated the interaction between this compound and other pharmacological agents like ivabradine, aiming to understand how these interactions affect migraine symptoms . Additionally, investigations into the role of hyperpolarization-activated cation channels (HCN channels) have revealed their potential involvement in the pathophysiology of migraines when influenced by this compound .

Case Study: Migraine Provocation

In a study examining the effects of this compound on healthy volunteers, it was found that administration led to significant dilation of the middle meningeal artery, which correlated strongly with headache occurrence (P < .0001) . This supports the hypothesis that KATP channel activation plays a crucial role in migraine pathophysiology.

Experimental Models

Animal models have also been employed to study the effects of this compound on migraine-like phenotypes. For example, experiments involving rats demonstrated that this compound could induce cortical spreading depolarization and headache-like symptoms, reinforcing its relevance as a model for studying migraine mechanisms .

Summary Table: Key Findings on this compound

| Study Focus | Key Findings |

|---|---|

| Migraine Induction | This compound induces migraine attacks in a significant proportion of patients (up to 62.5%) |

| Aura Induction | Visual aura symptoms observed; linked to cortical spreading depression mechanisms |

| Vascular Effects | Significant dilation of middle meningeal artery associated with headache onset |

| Pharmacological Interactions | Investigated interactions with ivabradine; potential implications for treatment strategies |

| Animal Studies | Induction of headache-like symptoms and cortical spreading depolarization in rodent models |

Mécanisme D'action

Cromakalim exerts its effects by opening ATP-sensitive potassium channels in the plasmalemma. This action causes membrane hyperpolarization, which pulls the membrane potential away from the threshold, making it more difficult to excite the smooth muscle cells. As a result, vascular smooth muscle relaxes, leading to vasodilation and a reduction in blood pressure .

Comparaison Avec Des Composés Similaires

Le Cromakalim est similaire à d'autres ouvreurs de canaux potassiques comme le pinacidil, le sulfate de minoxidil, le nicorandil et le diazoxide. Ces composés présentent des profils similaires en termes de mécanisme d'action et d'effets thérapeutiques. Le Cromakalim est unique par sa structure moléculaire spécifique et sa capacité à cibler les canaux potassiques sensibles à l'ATP avec une grande spécificité .

Des composés similaires comprennent :

- Pinacidil

- Sulfate de minoxidil

- Nicorandil

- Diazoxide

L'unicité du Cromakalim réside dans son interaction spécifique avec les canaux potassiques sensibles à l'ATP, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

Levcromakalim, an active enantiomer of the potassium channel opener cromakalim, is primarily recognized for its vasodilatory effects mediated through ATP-sensitive potassium (K) channels. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various tissues, and implications in clinical settings.

This compound functions as a K channel opener, leading to hyperpolarization of smooth muscle cells and subsequent vasodilation. This mechanism is crucial in lowering blood pressure and relaxing airway smooth muscle. The compound has shown significant efficacy in various experimental models, highlighting its potential therapeutic applications.

In Vitro Studies

-

Rat Aorta Studies :

- This compound induced vasodilation in both endothelium-intact and endothelium-denuded rat aortae. The vasodilatory response was significantly greater in intact aortae, suggesting the involvement of endothelial factors such as nitric oxide (NO) .

- Concentration-response curves indicated that this compound effectively dilates vascular smooth muscle at concentrations ranging from to M .

- Human Umbilical Arteries :

In Vivo Studies

- Clinical trials have shown that this compound can induce migraine attacks by causing dilation of cranial arteries, particularly the middle meningeal artery (MMA). This dilation correlates significantly with headache onset, suggesting that while this compound has therapeutic potential for vascular conditions, it may also trigger adverse effects in susceptible individuals .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other vasodilators:

Case Studies and Clinical Implications

- Migraine Induction : In a double-blind study involving healthy volunteers, this compound administration resulted in significant MMA dilation lasting over five hours. This finding underscores the dual nature of this compound's action—therapeutic for vasodilation but potentially harmful in migraine patients .

- Hypertension Management : this compound's ability to lower systemic blood pressure makes it a candidate for treating hypertensive crises. Its effects on vascular smooth muscle relaxation can be beneficial in acute management scenarios .

- Airway Relaxation : The compound also shows promise as a bronchodilator in respiratory conditions due to its relaxant properties on airway smooth muscle .

Propriétés

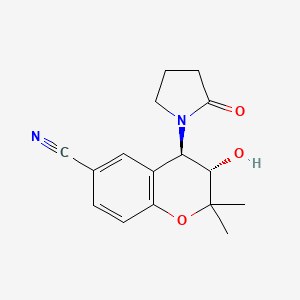

IUPAC Name |

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZCRIROJQEVOT-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045677 | |

| Record name | Levcromakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94535-50-9, 94470-67-4 | |

| Record name | (-)-Cromakalim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94535-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cromakalim [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094470674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levcromakalim [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levcromakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVCROMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7PN4BLDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CROMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G4X367WA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.